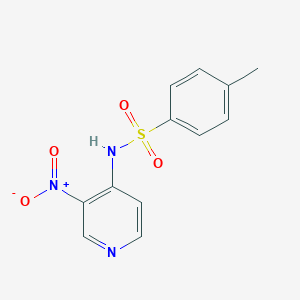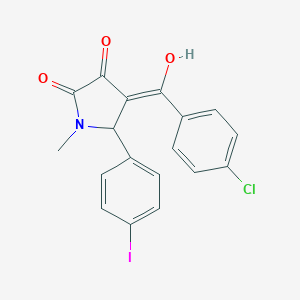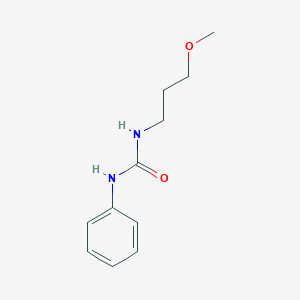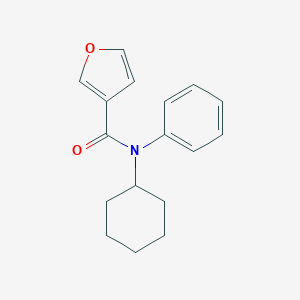![molecular formula C21H21ClN2O6S2 B240992 N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide, commonly known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. It was developed by Pfizer and is currently undergoing clinical trials for the treatment of various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
CP-690,550 works by selectively inhibiting the activity of N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors involved in immune and inflammatory responses. By inhibiting this compound enzymes, CP-690,550 blocks the downstream signaling of these cytokines and growth factors, leading to a reduction in inflammation and immune-mediated damage.
Biochemical and Physiological Effects
CP-690,550 has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, and increases the production of anti-inflammatory cytokines such as interleukin-10. It also reduces the activation and proliferation of immune cells such as T cells and B cells, leading to a reduction in inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and modified, making it ideal for structure-activity relationship studies. It also has a well-defined mechanism of action and has been extensively studied in preclinical and clinical studies, making it a reliable tool for studying N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide signaling pathways.
However, CP-690,550 also has some limitations for use in lab experiments. It is a potent inhibitor of this compound enzymes, which may lead to off-target effects and toxicity. It also has limited selectivity for specific this compound enzymes, which may limit its use in studying specific signaling pathways.
Orientations Futures
There are several future directions for the research and development of CP-690,550. One potential direction is the development of more selective N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide inhibitors that target specific this compound enzymes involved in specific signaling pathways. Another direction is the development of combination therapies that target multiple signaling pathways involved in autoimmune and inflammatory diseases. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of CP-690,550 in treating various autoimmune and inflammatory diseases.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps starting from commercially available starting materials. The key step involves the reaction of 3,4-dimethoxybenzene-1-sulfonyl chloride with 2-(3-pyridinyl)ethylamine to form an intermediate, which is then reacted with 4-chlorobenzenesulfonyl chloride to yield the final product, CP-690,550.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied in preclinical and clinical studies for its potential use in treating various autoimmune and inflammatory diseases. In a phase II clinical trial, CP-690,550 was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis compared to placebo. It has also been shown to be effective in treating psoriasis and inflammatory bowel disease in preclinical studies.
Propriétés
Formule moléculaire |
C21H21ClN2O6S2 |
|---|---|
Poids moléculaire |
497 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)sulfonyl-2-pyridin-3-ylethyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C21H21ClN2O6S2/c1-29-19-10-9-18(12-20(19)30-2)32(27,28)24-14-21(15-4-3-11-23-13-15)31(25,26)17-7-5-16(22)6-8-17/h3-13,21,24H,14H2,1-2H3 |
Clé InChI |
GFDUSQJGZLNZBJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)



![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)

![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)

![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)